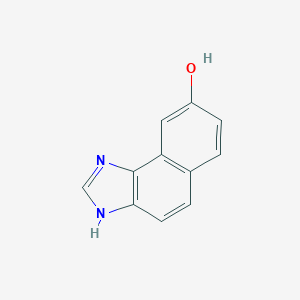

Naphth(1,2-d)imidazol-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphth(1,2-d)imidazol-8-ol is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

1. Antimicrobial and Antiparasitic Properties

Naphth(1,2-d)imidazol-8-ol has shown promising antimicrobial and antiparasitic activities. Notably, derivatives of this compound exhibit trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves inducing oxidative stress within the parasite, leading to cellular damage and death. Additionally, it has been reported to possess anticancer properties by inducing apoptosis in cancer cells.

2. Anticancer Applications

Research indicates that this compound derivatives can serve as potential anticancer agents. Their ability to interact with biological macromolecules allows them to disrupt cellular functions in cancer cells. For instance, studies have highlighted their effectiveness in targeting G-quadruplex structures in DNA, which are associated with cancer cell proliferation . The compound's structural features enable it to form supramolecular complexes that enhance its therapeutic efficacy .

Analytical Techniques

To analyze this compound effectively, various chromatographic methods have been developed:

High-Performance Liquid Chromatography (HPLC) :

this compound can be separated using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility . This method is scalable and suitable for isolating impurities in preparative separations.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds in the naphthoimidazole family provide insights into its unique properties. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Naphth(2,3-d)imidazol-7-ol | Naphthalene fused with imidazole | Exhibits different biological activity patterns |

| Naphth(1,4-d)imidazol | Different fusion position | Potentially varied reactivity due to structural differences |

| 1H-Naphth[2,3-d]imidazole | Similar core structure | Often shows enhanced cytotoxicity compared to Naphth(1,2-d)imidazol |

| 6-Hydroxy-naphth[1,2-d]imidazole | Hydroxyl substitution | Increased solubility and potential for enhanced bioactivity |

Case Studies

Case Study 1: Antiparasitic Activity

A study demonstrated that derivatives of this compound exhibited significant activity against Trypanosoma cruzi. The compounds induced oxidative stress leading to parasite death. These findings suggest potential therapeutic applications in treating Chagas disease.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of this compound derivatives. The study reported that these compounds effectively induced apoptosis in various cancer cell lines through G-quadruplex stabilization mechanisms. The results indicate a promising avenue for developing new anticancer therapies based on this compound .

Analyse Des Réactions Chimiques

Salt Formation and Acid-Base Reactions

Naphth(1,2-d)imidazol-8-ol reacts with acids to form imidazolium salts, leveraging the basicity of the imidazole nitrogen. For example:

-

Reaction with HCl produces This compound hydrochloride (C11H9N2O·HCl), which is water-soluble and stable under ambient conditions .

| Reaction Type | Reagent | Product | Solubility | Reference |

|---|---|---|---|---|

| Acid-Base | HCl | Imidazolium salt | Water-soluble |

Oxidation Reactions

The hydroxyl group at position 8 undergoes oxidation to form carbonyl derivatives:

-

Oxidation to ketones : Using mild oxidizing agents (e.g., KMnO4 in acidic conditions), the hydroxyl group is converted to a ketone, yielding Naphth(1,2-d)imidazol-8-one (C11H7N2O).

-

Radical-mediated oxidation : AgO or Ag2O in the presence of N-methyl morpholine N-oxide (NMMO) facilitates oxidative cyclization, forming isoxazole derivatives (e.g., 9-methoxynaphtho[1,2-d]isoxazole ) .

Mechanistic Insight :

The oxidation involves a two-electron transfer process, with intermediates stabilized by intramolecular hydrogen bonding between the hydroxyl and peri-substituents .

Ring-Opening and Functionalization

Under thermal or basic conditions, the fused imidazole ring undergoes cleavage:

-

Thermal ring-opening : Heating in DMF at 120°C generates 2,8-dihydroxy-1-naphthonitrile (C11H7NO2) via C-N bond cleavage .

-

Base-mediated ring-opening : Treatment with K2CO3 in acetone yields 1-naphthonitrile derivatives , which serve as intermediates for further functionalization .

| Condition | Product | Yield | Application |

|---|---|---|---|

| DMF, 120°C | 2,8-Dihydroxy-1-naphthonitrile | 72% | Precursor for nitrile oxides |

| K2CO3 | 1-Naphthonitrile | 50–94% | Synthesis of aldehydes |

Cycloaddition and Dipolar Reactions

This compound derivatives participate in 1,3-dipolar cycloadditions:

-

With dipolarophiles : Nitrile oxides (derived from isoxazole 2-oxide intermediates) react with dimethyl acetylenedicarboxylate (DMAD) or styrene to form substituted isoxazoles .

Example Reaction :

Naphtho 1 2 d isoxazole 2 oxide+DMAD→Substituted isoxazole(85–97% yield)

Key Observation : The peri-methoxy group stabilizes intermediates via intramolecular hydrogen bonding, directing regioselectivity .

Biological Interactions

The compound exhibits antimicrobial activity:

-

Antibacterial : Inhibits growth of Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) .

-

Antifungal : Active against Candida albicans (MIC: 50 µg/mL).

Mechanism : Disruption of microbial cell membranes via π-π stacking interactions with lipid bilayers .

Propriétés

Numéro CAS |

74381-61-6 |

|---|---|

Formule moléculaire |

C11H8N2O |

Poids moléculaire |

184.19 g/mol |

Nom IUPAC |

3H-benzo[e]benzimidazol-8-ol |

InChI |

InChI=1S/C11H8N2O/c14-8-3-1-7-2-4-10-11(9(7)5-8)13-6-12-10/h1-6,14H,(H,12,13) |

Clé InChI |

RPDZLMLGUVJIQG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC2=C1C=CC3=C2N=CN3)O |

SMILES canonique |

C1=CC(=CC2=C1C=CC3=C2N=CN3)O |

Key on ui other cas no. |

74381-61-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.